Muscarinic Receptor Subtype Binding Comparison
Procyclidine exhibits a balanced pan-muscarinic antagonist profile with Ki values of 4.47 nM (M1), 42.66 nM (M2), 7.24 nM (M3), 6.03 nM (M4), and 4.79 nM (M5) [1]. In contrast, trihexyphenidyl demonstrates IC50 values of 9.77 nM (M1), 123.03 nM (M2), and 3.55 nM (M3), indicating higher M2/M1 selectivity ratio [2]. Benztropine is a highly selective M1 antagonist with Ki = 0.59 nM in rat brain membranes . Biperiden shows M1 preference with Ki = 0.48 nM for M1 and 6.3 nM for M2 . Procyclidine's 9.5-fold lower M2 affinity relative to M1 may confer reduced cardiac anticholinergic burden compared to non-selective agents, though this requires functional validation.
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | M1: Ki = 4.47 nM; M2: Ki = 42.66 nM; M3: Ki = 7.24 nM; M4: Ki = 6.03 nM; M5: Ki = 4.79 nM |
| Comparator Or Baseline | Trihexyphenidyl: M1 IC50 = 9.77 nM, M2 IC50 = 123.03 nM, M3 IC50 = 3.55 nM; Benztropine: M1 Ki = 0.59 nM; Biperiden: M1 Ki = 0.48 nM, M2 Ki = 6.3 nM |
| Quantified Difference | Procyclidine M2/M1 Ki ratio = 9.5; Trihexyphenidyl M2/M1 IC50 ratio = 12.6; Benztropine M1 selectivity >100-fold; Biperiden M2/M1 Ki ratio = 13.1 |
| Conditions | Radioligand binding assays using human recombinant receptors for procyclidine and biperiden; rat brain membranes for benztropine; human recombinant receptors for trihexyphenidyl |
Why This Matters
The distinct M1–M5 affinity fingerprint of procyclidine enables researchers to select the appropriate muscarinic antagonist based on desired subtype engagement profile and predicted peripheral side-effect liability.
- [1] Lazareno S, Buckley NJ, Roberts FF. Characterization of muscarinic M4 binding sites in rabbit lung, chicken heart, and NG108-15 cells. Mol Pharmacol. 1990;38(6):805-15. View Source
- [2] ScienceDirect. Trihexyphenidyl - Pharmacological properties. IC50 values: M1=9.77 nM, M2=123.03 nM, M3=3.55 nM. View Source
